molecular formula C20H22BrNO4 B3641519 dimethyl 4-(4-bromophenyl)-1-cyclopentyl-1,4-dihydro-3,5-pyridinedicarboxylate

dimethyl 4-(4-bromophenyl)-1-cyclopentyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B3641519
M. Wt: 420.3 g/mol
InChI Key: CVOBPFSNZZJKSK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the pyridine ring. The bromophenyl and cyclopentyl groups could be in various positions relative to each other, and the same goes for the two carboxylate groups. The exact structure would depend on the conditions under which the compound was synthesized .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyridine ring, the bromine atom on the phenyl ring, and the ester groups. The bromine atom is a good leaving group, so it could be involved in substitution reactions. The pyridine ring could potentially undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylate groups could make it somewhat soluble in polar solvents, while the bromophenyl and cyclopentyl groups could increase its solubility in nonpolar solvents .

Future Directions

The study of new pyridine derivatives is an active area of research, with potential applications in medicinal chemistry and materials science. Future research could explore the synthesis, characterization, and biological activity of this compound .

Properties

IUPAC Name

dimethyl 4-(4-bromophenyl)-1-cyclopentyl-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrNO4/c1-25-19(23)16-11-22(15-5-3-4-6-15)12-17(20(24)26-2)18(16)13-7-9-14(21)10-8-13/h7-12,15,18H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVOBPFSNZZJKSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)Br)C(=O)OC)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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dimethyl 4-(4-bromophenyl)-1-cyclopentyl-1,4-dihydro-3,5-pyridinedicarboxylate
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dimethyl 4-(4-bromophenyl)-1-cyclopentyl-1,4-dihydro-3,5-pyridinedicarboxylate
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dimethyl 4-(4-bromophenyl)-1-cyclopentyl-1,4-dihydro-3,5-pyridinedicarboxylate
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dimethyl 4-(4-bromophenyl)-1-cyclopentyl-1,4-dihydro-3,5-pyridinedicarboxylate
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dimethyl 4-(4-bromophenyl)-1-cyclopentyl-1,4-dihydro-3,5-pyridinedicarboxylate
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dimethyl 4-(4-bromophenyl)-1-cyclopentyl-1,4-dihydro-3,5-pyridinedicarboxylate

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